3-Hydroxy-1,2-benzoxazole-6-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5NO3 |
|---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
3-oxo-1,2-benzoxazole-6-carbaldehyde |
InChI |
InChI=1S/C8H5NO3/c10-4-5-1-2-6-7(3-5)12-9-8(6)11/h1-4H,(H,9,11) |
InChI Key |
NCHUSRCLOCGANO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)ONC2=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Design for 3 Hydroxy 1,2 Benzoxazole 6 Carbaldehyde
Retrosynthetic Analysis and Disconnection Strategies for the Benzoxazole (B165842) Core
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For the 1,2-benzoxazole (also known as benzisoxazole) core of 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde, several primary disconnection strategies can be envisioned, focusing on the formation of the five-membered isoxazole (B147169) ring. chim.it
The principal retrosynthetic disconnections for the 1,2-benzoxazole ring are:
N–O Bond Formation: This is a common and effective strategy. The disconnection is made between the nitrogen and oxygen atoms of the isoxazole ring. This leads back to a 2-hydroxyaryl oxime precursor. For the target molecule, this precursor would be 2,4-dihydroxybenzaldehyde (B120756) oxime or a related derivative where the C-3 functionality is already incorporated. chim.it
C–O Bond Formation: This approach involves breaking the bond between the aromatic ring carbon (C7a) and the oxygen atom. The logical precursor is an o-substituted aryl oxime, where the ortho substituent is a suitable leaving group (e.g., a halogen). chim.it The cyclization is typically induced by a base.
[3+2] Cycloaddition: A more modern approach involves disconnecting the ring into two fragments that can participate in a cycloaddition reaction. This strategy considers the formation of the C3a–C7a and C3–N bonds simultaneously. The precursors would be an in-situ generated aryne (from an o-dihalo- or o-silyltriflate-substituted benzene) and a nitrile oxide. organic-chemistry.orgnih.gov This method allows for significant modularity in the synthesis. nih.gov
For this compound, the N–O bond formation strategy starting from a substituted salicylaldehyde (B1680747) or salicylic (B10762653) acid derivative is often the most direct and widely applicable route.
Precursor Synthesis and Building Block Approaches to this compound
The synthesis of the target molecule is highly dependent on the availability of appropriately functionalized precursors. The C-6 carbaldehyde and C-3 hydroxyl groups are typically introduced via the starting materials rather than by functionalizing the benzoxazole ring post-cyclization.
A logical and common starting material for introducing the C-6 aldehyde and the phenolic hydroxyl group required for cyclization is 4-hydroxysalicylaldehyde (2,4-dihydroxybenzaldehyde) . From this precursor, several pathways can be envisioned:
Oxime Formation: The aldehyde group of 2,4-dihydroxybenzaldehyde can be converted to an oxime by reaction with hydroxylamine (B1172632) or its salts. This yields 2,4-dihydroxybenzaldehyde oxime, a key intermediate for N–O bond formation strategies.
Hydroxamic Acid Formation: To directly form the 3-hydroxy (or 3-oxo tautomer) functionality, a precursor such as 2,4-dihydroxybenzohydroxamic acid is required. This can be synthesized from a derivative of 2,4-dihydroxybenzoic acid (4-hydroxysalicylic acid).
Another key building block is 2-hydroxy-4-formylbenzonitrile . This precursor is suitable for syntheses where the C-3 position is derived from a nitrile group. organic-chemistry.org The formylation of 2-hydroxybenzonitrile (B42573) derivatives can be achieved through various methods, including the Vilsmeier-Haack reaction. google.comgoogle.com
Direct Ring-Closure Strategies for the 1,2-Benzoxazole System
The construction of the 1,2-benzoxazole ring is the pivotal step in the synthesis. The chosen strategy depends on the nature of the precursors and the desired substitution pattern.
Cyclization Reactions Involving Nitrogen and Oxygen Heteroatoms
The formation of the N–O bond is one of the most frequently employed methods for synthesizing the 1,2-benzoxazole core. chim.it This strategy typically begins with a 2-hydroxyaryl oxime or a related derivative.
Dehydrative Cyclization of 2-Hydroxyaryl Oximes: This is a classic and direct method. A precursor like 2,4-dihydroxybenzaldehyde oxime can undergo intramolecular cyclization via dehydration to form the N–O bond. This process often requires converting the oxime's hydroxyl group into a better leaving group, which can be achieved using various reagents. chim.it
Cyclization of 2-Hydroxyaryl N-H Ketimines: Readily accessible ortho-hydroxyaryl N-H ketimines can serve as precursors. Under anhydrous conditions, these intermediates can undergo N–O bond formation to yield 3-substituted benzisoxazoles. organic-chemistry.org
Cyclization of 2-Hydroxybenzohydroxamic Acids: To directly generate the 3-hydroxy-1,2-benzoxazole (which exists in tautomeric equilibrium with 1,2-benzisoxazolin-3-one), the cyclization of a 2-hydroxybenzohydroxamic acid is a highly effective method. Reagents such as carbonyldiimidazole (CDI) or Mitsunobu reagents (DEAD/PPh3) are used to facilitate this intramolecular condensation. chim.itresearchgate.netresearchgate.net This is a primary route for obtaining the desired C-3 hydroxylation pattern.
Catalyst-Mediated Benzoxazole Ring Formation
Catalysis plays a crucial role in modern synthetic chemistry, offering milder reaction conditions and improved efficiency. While many catalytic methods focus on the isomeric 1,3-benzoxazoles, specific catalyst-mediated routes for 1,2-benzoxazoles exist.
One notable example is the [3+2] cycloaddition of in-situ generated nitrile oxides and arynes. This reaction can be facilitated by a fluoride (B91410) source, such as cesium fluoride (CsF), which triggers the formation of both reactive intermediates from suitable precursors (chlorooximes and o-(trimethylsilyl)aryl triflates, respectively). nih.gov This method provides a direct route to functionalized benzisoxazoles under mild conditions. nih.gov
| Catalyst/Reagent | Precursor Type | Reaction Type | Reference |
| Fluoride Ion (e.g., CsF) | Aryne Precursor + Chlorooxime | [3+2] Cycloaddition | nih.gov |
| Carbonyldiimidazole (CDI) | 2-Hydroxybenzohydroxamic acid | N-O Bond Formation | researchgate.netresearchgate.net |
| Mitsunobu Reagents | N-Substituted Salicylhydroxamic acids | N-O Bond Formation | researchgate.net |
| Triflic Acid (TfOH) | 2-(2-nitrophenyl)acetonitriles | Decyanative Cyclization | organic-chemistry.org |
Functional Group Introduction and Transformation at C-3 and C-6 Positions
The introduction of the aldehyde and hydroxyl functional groups is a critical aspect of the synthetic design. These groups are typically incorporated into the precursors before the ring-forming cyclization step.
The C-6 carbaldehyde group is most strategically introduced by starting with a phenol (B47542) derivative that already contains the formyl group, such as 2,4-dihydroxybenzaldehyde or 2-hydroxy-4-formylbenzonitrile. Standard formylation reactions like the Vilsmeier-Haack or Duff reaction on a phenol can also be employed at an early stage.
Selective Hydroxylation Approaches at C-3
The 3-hydroxy-1,2-benzoxazole moiety is the enol tautomer of the more stable 1,2-benzisoxazolin-3-one . Therefore, synthetic strategies targeting this functionality are aimed at producing the keto form, which exists in equilibrium with the desired hydroxy form.
The most common and direct approach for synthesizing the 1,2-benzisoxazolin-3-one core involves the intramolecular cyclization of 2-hydroxyaryl hydroxamic acids . chim.it This transformation is a type of N–O bond formation.
Key methods include:
Treatment with Carbonyldiimidazole (CDI): This reagent efficiently cyclizes 2-hydroxybenzohydroxamic acids to form the 1,2-benzisoxazolin-3-one ring. researchgate.netresearchgate.net
Mitsunobu Reaction Conditions: Using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3), N-substituted 2-hydroxyaryl hydroxamic acids can be cyclized to their corresponding N-substituted 1,2-benzisoxazolin-3-ones. chim.itresearchgate.net
Other Dehydrating Agents: Reagents such as thionyl chloride (SOCl₂) have also been used to effect the cyclization of the hydroxamic acid precursor. chim.it
Once formed, the 3-hydroxy-1,2-benzoxazole can be converted to a 3-chloro-1,2-benzoxazole, which is a versatile intermediate for introducing other nucleophiles (like amines) at the C-3 position. researchgate.net
| Reagent | Precursor | Product | Key Feature | Reference |
| Carbonyldiimidazole (CDI) | 2-Hydroxybenzohydroxamic acid | 1,2-Benzisoxazolin-3-one | Direct cyclization | researchgate.netresearchgate.net |
| DEAD / PPh₃ | N-Alkyl-2-hydroxybenzohydroxamic acid | N-Alkyl-1,2-benzisoxazolin-3-one | Mitsunobu cyclization | chim.itresearchgate.net |
| Thionyl Chloride (SOCl₂) | 2-Hydroxybenzohydroxamic acid | 1,2-Benzisoxazolin-3-one | Dehydrative cyclization | chim.it |
Regioselective Formylation Strategies at C-6
Achieving regioselective formylation at the C-6 position of a pre-formed 3-hydroxy-1,2-benzoxazole ring system is a significant synthetic hurdle. The electronic nature of the 1,2-benzisoxazole (B1199462) nucleus, generally considered to be electron-withdrawing, deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. The directing effect of the fused isoxazole ring and the C-3 hydroxyl group are not well-established in the literature for formylation reactions.
However, several classical formylation methods could theoretically be applied, with their success being highly dependent on the precise reaction conditions and the electronic influence of the substituents.
Vilsmeier-Haack Reaction: This reaction, employing a Vilsmeier reagent (typically generated from dimethylformamide and phosphorus oxychloride), is a powerful tool for the formylation of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org For 3-hydroxy-1,2-benzoxazole, the reaction would likely require forcing conditions due to the deactivated nature of the benzene ring. The regioselectivity would be influenced by both the isoxazole ring and the C-3 hydroxyl group. It is plausible that formylation could be directed to the C-6 position, para to the oxygen atom of the heterocyclic ring, but the formation of other isomers could also be expected.
Reimer-Tiemann Reaction: This method utilizes chloroform (B151607) in a basic solution to formylate phenols, primarily at the ortho position. wikipedia.org Given that the starting material is a 3-hydroxy-1,2-benzoxazole and not a simple phenol, the applicability of this reaction is uncertain. The reaction conditions are harsh and may lead to decomposition or rearrangement of the isoxazole ring.
Duff Reaction: The Duff reaction employs hexamine as the formylating agent and is typically used for the ortho-formylation of phenols. chim.it Similar to the Reimer-Tiemann reaction, its direct application to the 3-hydroxy-1,2-benzoxazole system is not documented and would require significant empirical optimization.
Given the challenges of direct formylation on a potentially sensitive heterocyclic system, a more strategic approach involving the synthesis of the 1,2-benzisoxazole ring from an already functionalized benzene precursor is generally preferred.
Sequential Functionalization Protocols
A more robust and predictable approach to the synthesis of this compound involves a sequential functionalization strategy. This method focuses on constructing the benzene ring with the required substituents in the correct positions before the formation of the isoxazole ring. A plausible and efficient route would commence with a commercially available or readily synthesized substituted benzene derivative.
One such strategic precursor is 2-hydroxy-4-nitrobenzaldehyde (B20821) . biosynth.comoakwoodchemical.com The synthesis of the target molecule from this starting material can be envisioned through the following key steps:
Oximation: The aldehyde functional group of 2-hydroxy-4-nitrobenzaldehyde can be converted to an oxime by reaction with hydroxylamine hydrochloride in the presence of a suitable base. nih.govnih.gov This reaction is typically high-yielding and proceeds under mild conditions.
Cyclization to form the 1,2-benzisoxazole ring: The resulting 2-hydroxy-4-nitrobenzaldehyde oxime can undergo intramolecular cyclization to form the 1,2-benzisoxazole ring. This is a common and effective method for the synthesis of 1,2-benzisoxazoles. chim.it The reaction is typically promoted by a dehydrating agent or by converting the oxime's hydroxyl group into a better leaving group.
Reduction of the Nitro Group: The nitro group at the C-6 position of the newly formed 1,2-benzisoxazole can be reduced to an amino group. Standard reduction methods, such as catalytic hydrogenation (e.g., using Pd/C) or reduction with metals in acidic media (e.g., Sn/HCl), can be employed.
Conversion of the Amino Group to a Hydroxyl Group: The resulting 6-amino-3-hydroxy-1,2-benzoxazole can then be converted to the target 6-hydroxy derivative. A standard method for this transformation is through a diazotization reaction (treatment with a nitrite (B80452) source in acidic solution) followed by hydrolysis of the resulting diazonium salt.
This sequential approach offers superior control over the regiochemistry, as the positions of the functional groups are determined by the initial choice of the starting material.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly integral to the design of synthetic routes. While specific green protocols for this compound are not detailed in the literature, general green approaches for the synthesis of benzisoxazole derivatives can be adapted. nih.govresearchgate.net
Solvent-Free and Water-Mediated Reaction Systems
For the key steps in the proposed sequential synthesis, opportunities exist to incorporate greener solvents or solvent-free conditions.
Oximation: The formation of oximes can often be carried out in aqueous ethanol (B145695) or even in water, reducing the reliance on volatile organic solvents.
Cyclization: Microwave-assisted organic synthesis (MAOS) has been shown to be an effective green tool for the synthesis of 1,2-benzisoxazole derivatives, often leading to shorter reaction times, higher yields, and the use of less hazardous solvents. researchgate.net The use of ionic liquids as recyclable reaction media has also been explored for benzisoxazole synthesis. researchgate.net
Atom-Economy and Catalyst Efficiency Considerations
The atom economy of a synthetic route is a measure of the efficiency with which the atoms of the reactants are incorporated into the final product.
Catalytic Methods: Employing catalytic methods over stoichiometric reagents significantly improves atom economy. For instance, in the reduction of the nitro group, catalytic hydrogenation is superior to the use of stoichiometric metals.
Waste Reduction: The sequential functionalization approach, while potentially longer, can be designed to minimize the formation of byproducts, thereby reducing waste. Careful selection of reagents and reaction conditions is crucial. For example, the diazotization-hydrolysis sequence for converting the amino to a hydroxyl group generates nitrogen gas as the primary byproduct, which is environmentally benign.
Optimization of Reaction Conditions and Yield Enhancement Protocols
Table 1: Key Reaction Steps and Potential Optimization Parameters
| Step | Reaction | Key Parameters for Optimization | Potential for Yield Enhancement |
| 1 | Oximation of 2-hydroxy-4-nitrobenzaldehyde | pH of the reaction medium, temperature, reaction time, choice of base. | Use of microwave irradiation to reduce reaction times and potentially improve yields. |
| 2 | Cyclization to 6-nitro-3-hydroxy-1,2-benzoxazole | Choice of dehydrating agent/activating agent, solvent, temperature, reaction time. | Exploration of different cyclization promoters and microwave-assisted conditions. |
| 3 | Reduction of the nitro group | Catalyst loading (for hydrogenation), choice of metal and acid concentration, temperature. | Optimization of catalyst and reaction conditions to ensure complete conversion without affecting the isoxazole ring. |
| 4 | Diazotization and Hydrolysis | Temperature control during diazotization, concentration of acid and nitrite, conditions for hydrolysis of the diazonium salt. | Careful control of temperature to prevent decomposition of the diazonium salt. |
Challenges in Chemo- and Regioselectivity in Multi-Step Syntheses
The multi-step synthesis of this compound is not without its challenges, primarily concerning chemo- and regioselectivity.
Chemoselectivity in Reduction: The reduction of the nitro group in the presence of the 1,2-benzisoxazole ring requires careful selection of the reducing agent. The N-O bond of the isoxazole ring can be susceptible to reductive cleavage under certain conditions. researchgate.net Catalytic hydrogenation under controlled conditions is generally mild enough to selectively reduce the nitro group without affecting the isoxazole ring.
Regioselectivity in Direct Functionalization: As previously discussed, achieving regioselective formylation at the C-6 position of an unsubstituted 3-hydroxy-1,2-benzoxazole would be a significant challenge. The directing effects of the fused heterocyclic ring are not well understood, and a mixture of isomers would likely be obtained, necessitating difficult purification steps. The sequential functionalization approach starting from 2-hydroxy-4-nitrobenzaldehyde effectively circumvents this regioselectivity issue.
Stability of Intermediates: The stability of the diazonium salt formed during the conversion of the amino group to a hydroxyl group is a critical factor. Diazonium salts can be unstable and prone to decomposition, which can lower the yield of the final product. Careful temperature control is essential during this step.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Hydroxy-1,2-benzoxazole-6-carbaldehyde, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : Begin with a benzoxazole core functionalized at the 6-position. A common approach involves formylation via Vilsmeier-Haack or Duff reactions. For reproducibility, control temperature (e.g., 0–5°C for Duff reactions to avoid over-oxidation) and stoichiometry (e.g., 1.2 equivalents of hexamine for regioselectivity). Post-synthesis, purify using column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via HPLC (>95%) and melting point analysis. Track reaction progress with TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Use <sup>1</sup>H NMR (400 MHz, DMSO-d6) to identify the aldehyde proton (δ ~9.8–10.2 ppm, singlet) and hydroxyl group (δ ~12.5 ppm, broad). <sup>13</sup>C NMR confirms the carbonyl (C=O at δ ~190 ppm) and benzoxazole carbons. FTIR detects O–H stretching (~3200 cm<sup>−1</sup>) and C=O/C=N vibrations (~1650–1700 cm<sup>−1</sup>). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]<sup>+</sup> .
Q. How can researchers design initial biological screening assays for this compound?
- Methodological Answer : Prioritize in vitro assays for antimicrobial or anticancer activity. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%). For antimicrobial screening, employ broth microdilution (CLSI guidelines) against Gram-positive/-negative bacteria. Ensure triplicate replicates and statistical validation (p <0.05 via ANOVA) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected <sup>1</sup>H NMR peaks) be resolved during structural analysis?
- Methodological Answer : Contradictions often arise from tautomerism or impurities. Perform variable-temperature NMR (VT-NMR) to identify dynamic equilibria (e.g., keto-enol tautomers). For impurities, use LC-MS to detect byproducts and optimize purification (e.g., switch to reverse-phase HPLC). Cross-check with 2D NMR (COSY, HSQC) to assign ambiguous protons/carbons .
Q. What strategies improve synthetic yield when scaling up this compound production?
- Methodological Answer : Optimize solvent systems (e.g., replace DMF with greener solvents like acetonitrile) and catalyst loadings (e.g., 5 mol% FeCl3 for Lewis acid-mediated steps). Use flow chemistry for exothermic reactions to enhance heat dissipation. Monitor reaction kinetics via in-line FTIR or Raman spectroscopy. For crystallization, employ anti-solvent addition (e.g., water) to improve crystal habit and yield .
Q. How can researchers address discrepancies in bioactivity data across different cell lines or assay platforms?
- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration). Use mechanistic studies (e.g., ROS detection, apoptosis markers) to confirm activity pathways. Validate findings with orthogonal assays (e.g., caspase-3 activation for apoptosis vs. Annexin V staining). Cross-reference with literature on structural analogs (e.g., 6-methoxybenzothiazole derivatives) to identify SAR trends .
Q. What computational methods are effective for predicting the reactivity or pharmacokinetics of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrophilic sites (e.g., aldehyde group). Use molecular docking (AutoDock Vina) to predict binding to targets like COX-2 or DNA topoisomerases. For ADMET profiling, employ SwissADME or pkCSM to estimate logP, bioavailability, and toxicity risks. Validate predictions with experimental solubility (shake-flask method) and microsomal stability assays .
Data Analysis and Reproducibility
Q. How should researchers handle batch-to-batch variability in compound synthesis?
- Methodological Answer : Implement strict QC protocols:
- In-process controls : Monitor intermediates via LC-MS.
- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., pH, temperature).
- Statistical process control (SPC) : Track yields and purity with control charts.
Document deviations in electronic lab notebooks (ELNs) and adjust SOPs iteratively .
Q. What are best practices for reconciling conflicting literature data on this compound’s properties?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines. Compare experimental conditions (e.g., solvent polarity in NMR studies, cell culture media). Replicate key experiments with standardized protocols. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity. Publish negative results to reduce publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
